molecular formula C5H4F3N3 B1314398 5-(Trifluoromethyl)pyrazin-2-amine CAS No. 69816-38-2

5-(Trifluoromethyl)pyrazin-2-amine

Cat. No. B1314398
CAS RN: 69816-38-2
M. Wt: 163.1 g/mol
InChI Key: ILDRNIDSVAZBMZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4F3N3 . It is used in various applications, including as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyrazin-2-amine involves several steps. One method involves the use of 2-Chloro-5-(trifluoromethyl)pyrazine, which is stirred in ammonium hydroxide and heated to 80°C for 3.5 hours in a sealed pressure vessel . Another method involves the iodination of 2-aminopyrazines with Selectfluor/LiI followed by a domino trifluoromethylation with FSO2CF2CO2Me and a condensation with DMF in the presence of CuI .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrazin-2-amine is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyrazin-2-amine is a solid compound . It has a molecular weight of 163.1 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Chemical Reactions and Synthesis : 5-(Trifluoromethyl)pyrazin-2-amine is involved in a variety of chemical reactions. For example, it reacts readily with nucleophiles such as amines and Grignard reagents to produce ring-opened products (Zhu et al., 1999). This compound is also used in the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which have been evaluated as potential anticancer agents (Chavva et al., 2013).

  • Novel Compound Synthesis : Research has been conducted on the synthesis of new compounds using 5-(Trifluoromethyl)pyrazin-2-amine. For instance, facile synthesis methods have been developed for triazolo[4,3-a]pyrazin-3-amines (Li et al., 2019) and for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (Ahmad et al., 2021).

  • Pharmacological Applications : While avoiding details on drug use and dosage, it is noteworthy that some derivatives of 5-(Trifluoromethyl)pyrazin-2-amine have been studied for their potential in treating diseases. For example, certain beta-amino amides incorporating fused heterocycles derived from this compound have shown potential in treating type 2 diabetes (Kim et al., 2005).

  • Bioorganic Studies : The compound has also been used in bioorganic chemistry. For instance, its derivatives have been synthesized and evaluated as potential antimicrobial agents (Holla et al., 2006).

  • Material Science and Organic Electronics : Research into the electronic and nonlinear optical properties of certain derivatives of 5-(Trifluoromethyl)pyrazin-2-amine indicates potential applications in material science and organic electronics. This is evident in studies involving DFT calculations to assess reactivity parameters like FMOs, HOMO–LUMO energy gap, and hyperpolarizability (Ahmad et al., 2021).

Safety And Hazards

The compound is classified as a warning under the GHS07 hazard classification. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-11-4(9)2-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRNIDSVAZBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537442
Record name 5-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrazin-2-amine

CAS RN

69816-38-2
Record name 5-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an ice bath-cooled solution of 5,6-diaminopyrimidin-4-ol (18 g, 143 mmol) in 3M sodium hydroxide (180 mL, 540 mmol), was added 3,3-dibromo-1,1,1-trifluoropropan-2-one (25.2 g, 93 mmol). The reaction was stirred for 3 days at ambient temperature. The solids were filtered, dissolved in 60% sulfuric acid (140 mL), and stirred at 135° C. for 8 h. The reaction was cooled, poured over ice and allowed to sit for 16 hours. The solution was neutralized to pH 8 with conc. ammonium hydroxide and extracted with ethyl acetate (5×100 mL), dried over sodium sulfate, filtered and concentrated. The solid residue was recrystallized from benzene/hexane to afford 5-(trifluoromethyl)pyrazin-2-amine (2.28 g, 14 mmol, 15% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (1 H, s), 7.99 (1 H, d, J=1.26 Hz), 5.02 (2 H, br. s.). MS (LC/MS) R.T.=1.56; [M+H]+=164.03.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wang - Synthesis, 2022 - thieme-connect.com
The synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides via the iodination of 2-aminopyrazines with Selectfluor/LiI followed by a domino …
Number of citations: 3 www.thieme-connect.com
S Xia, LY Wang, H Zuo, ZB Li - Current Organic Synthesis, 2013 - ingentaconnect.com
Smiles rearrangement, an organic intramolecular nucleophilic aromatic substitution reaction, provides a powerful access to the synthesis of a variety of heterocyclic compounds. In …
Number of citations: 16 www.ingentaconnect.com

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